3-Chloro-1-(2-fluorophenyl)propan-1-one chemical properties and structure
3-Chloro-1-(2-fluorophenyl)propan-1-one chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Identity and Structure
3-Chloro-1-(2-fluorophenyl)propan-1-one is a halogenated aromatic ketone. Its structure consists of a 2-fluorophenyl group attached to a propan-1-one backbone, with a chlorine atom at the 3-position.
Structural and Chemical Identifiers
The following table summarizes the key identifiers for 3-Chloro-1-(2-fluorophenyl)propan-1-one.
| Identifier | Value |
| IUPAC Name | 3-chloro-1-(2-fluorophenyl)propan-1-one[1] |
| CAS Number | 898767-04-9[1] |
| Molecular Formula | C₉H₈ClFO[1] |
| Molecular Weight | 186.61 g/mol [1] |
| SMILES String | C1=CC=C(C(=C1)C(=O)CCCl)F[1] |
| InChI Key | WCNSDVGUYXGZDE-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | 3-Chloro-1-(3-fluorophenyl)propan-1-one | 3-Chloro-1-(4-fluorophenyl)propan-1-one |
| Boiling Point | 271 °C at 760 mmHg | ~220 °C[2], 71 °C at 1 mmHg[3] |
| Density | 1.219 g/cm³ | 1.24 g/cm³[3] |
| Solubility | Not specified | Sparingly soluble in water[2]; Soluble in Chloroform, Ethyl Acetate[3] |
| Appearance | Not specified | Colorless oil or white crystal[2] |
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A common synthetic route for compounds of this class is the Friedel-Crafts acylation.[4][5][6] The following is a generalized protocol for the synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one.
Materials:
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Fluorobenzene
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3-Chloropropionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (or another suitable inert solvent)
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Hydrochloric acid (HCl), aqueous solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in dichloromethane.
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Cool the suspension in an ice bath.
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Slowly add 3-chloropropionyl chloride to the cooled suspension while stirring.
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To this mixture, add fluorobenzene dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purification: The crude product can be purified by vacuum distillation.[7]
Structural Analysis
The structure of the synthesized compound can be confirmed using standard spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the carbon-hydrogen framework of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-Cl and C-F bonds.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.[8][9]
Applications in Research and Development
3-Chloro-1-(2-fluorophenyl)propan-1-one is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of reactive sites—the chlorine atom and the ketone group—allows for a variety of subsequent chemical transformations.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Chloro-1-(2-fluorophenyl)propan-1-one.
Caption: Synthetic workflow for 3-Chloro-1-(2-fluorophenyl)propan-1-one.
Role as a Synthetic Intermediate
This diagram illustrates the logical role of 3-Chloro-1-(2-fluorophenyl)propan-1-one as a key intermediate in the development of more complex chemical entities.
Caption: Role as a key synthetic intermediate.
Conclusion
3-Chloro-1-(2-fluorophenyl)propan-1-one is a valuable building block in organic synthesis. While detailed physical properties for this specific isomer are not widely published, its synthesis via Friedel-Crafts acylation is a standard and well-understood process. Its utility lies in its potential for further chemical modification to produce a wide range of more complex and potentially biologically active molecules. This guide provides a foundational understanding for researchers and developers working with this and related compounds.
References
- 1. 3-Chloro-1-(2-fluorophenyl)propan-1-one | C9H8ClFO | CID 19980629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-Chloro-1-(4-fluorophenyl)propan-1-one CAS#: 81112-09-6 [m.chemicalbook.com]
- 4. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

